N-Ethyl-N-methylguanidine is a compound structurally related to guanidines, which have been extensively studied due to their pharmacological properties and potential therapeutic applications. Guanidine derivatives have been shown to interact with various biological targets, including the N-methyl-D-aspartate (NMDA) receptors, which are implicated in numerous central nervous system (CNS) disorders. The NMDA receptor is a subtype of glutamate receptor that plays a crucial role in synaptic transmission and plasticity. Compounds that modulate the activity of these receptors are of significant interest for the development of treatments for diseases such as stroke, epilepsy, and neurodegenerative conditions.
Several methods exist for synthesizing N-Ethyl-N-methylguanidine. One common approach involves the reaction of N-ethylguanidine with methylating agents like methyl iodide. []
Another method employs the condensation reaction of ethyl 2-cyano-4,4-diethoxybutyrate with N-methylguanidine, followed by cyclization. []
The mechanism of action of N-Ethyl-N-methylguanidine and its derivatives primarily involves the antagonism of the NMDA receptor ion-channel site. This antagonism is achieved through the binding of these compounds to the receptor, thereby inhibiting the actions of the neurotransmitter glutamate. For instance, N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines have been synthesized and evaluated for their ability to block the NMDA receptor ion-channel, showing high potency and selectivity1. The binding affinity and efficacy of these compounds can be significantly influenced by the substitution pattern on the phenyl rings, with certain substituents like bromo and methylthio enhancing the activity at the NMDA receptor sites1. Moreover, these compounds have demonstrated neuroprotective effects in various animal models, indicating their potential for treating CNS disorders1.
In pharmacology, the derivatives of N-Ethyl-N-methylguanidine have been investigated for their neuroprotective properties. Compounds such as CERESTAT (aptiganel CNS 1102) are undergoing clinical trials for the treatment of traumatic brain injury and stroke1. The high affinity of certain guanidine derivatives for NMDA receptor sites and their in vivo efficacy in neuroprotection models suggest that these compounds could be promising candidates for the development of new therapeutic agents for brain diseases1.
Apart from their neuroprotective applications, guanidine derivatives have also been studied for their mutagenic and carcinogenic properties. N-Methyl-N'-nitro-N-nitrosoguanidine (NG), for example, is a potent mutagenic substance for various organisms and has been shown to induce chromosomal aberrations and mutations2. The biological activity of NG and its reactions with mammalian cells have been linked to the inhibition of DNA, RNA, and protein synthesis, with DNA synthesis being particularly sensitive3. The carcinogenic activity of related compounds, such as N-Methyl-N-nitroso-N'-nitroguanidine, has been explored, revealing their ability to induce tumors in several organs with minimal dosing4. These findings underscore the importance of understanding the biological interactions of guanidine derivatives to assess their risks and benefits in medical applications.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9